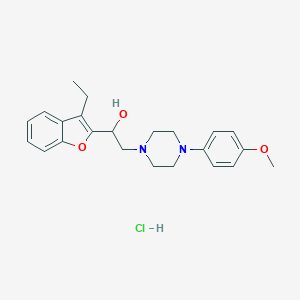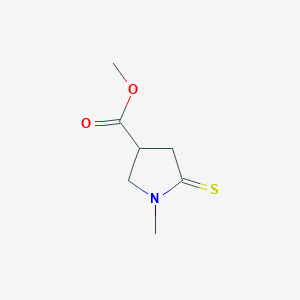
Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and 1,3-dipolar cycloaddition reactions, yielding products with significant yields and demonstrating the utility of these methods in synthesizing complex pyrrolidine derivatives. One such process involves the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates leading to derivatives with antimicrobial activity, indicating the potential pharmaceutical applications of these synthesis strategies (Nural et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated through various spectroscopic methods and theoretical calculations. Single crystal X-ray diffraction studies provide insight into the stereochemistry of the synthesized compounds. DFT and Hartree-Fock calculations help in understanding the molecular structure and chemical shifts in NMR spectroscopy, indicating the depth of structural analysis possible for these molecules (Nural et al., 2018).
Chemical Reactions and Properties
The chemical properties of related pyrrolidine derivatives show interesting antibacterial and antimycobacterial activities. The antimicrobial screening against various bacterial and fungal strains highlights the potential of these compounds as antimicrobial agents. Such activities are crucial for the development of new drugs and pharmaceutical agents (Nural et al., 2018).
Physical Properties Analysis
The physical properties, such as acid dissociation constants, are determined using potentiometric titration methods in hydroorganic solvents. These properties are essential for understanding the behavior of these compounds in various environments and can influence their biological activity and solubility (Nural et al., 2018).
Wissenschaftliche Forschungsanwendungen
DNA Methylation and Epigenetic Regulation
One area of research involves the study of DNA methyltransferase inhibitors, which are crucial for understanding epigenetic modifications in cancer. DNA methylation, an epigenetic process involving the addition of a methyl group to the cytosine base in DNA, plays significant roles in chromatin structure modulation, transcriptional repression, and suppression of transposable elements. Abnormal methylation patterns can lead to genetic instability and tumor suppressor gene repression. Research has identified inhibitors that can restore suppressor gene expression and exhibit antitumor effects in laboratory models, with potential applications in cancer treatment (Goffin & Eisenhauer, 2002).
Carboxylic Acids and Bio-Polymers
Another significant application involves the chemical modification of xylan into biopolymer ethers and esters, showing promise for new materials with specific properties. This research includes the development of xylan esters for potential drug delivery applications and the exploration of novel xylan ester synthesis for broader applications in materials science (Petzold-Welcke et al., 2014).
Antimicrobial and Anti-biofilm Agents
Carvacrol, a natural compound found in oregano and other herbs, has been researched for its antimicrobial and anti-biofilm activities. Studies suggest carvacrol's potential in preventing biofilm-associated infections, highlighting its application in developing new anti-infective materials (Marchese et al., 2018).
Pharmacological Enhancements
Research into the stereochemistry of phenylpiracetam and its derivatives has demonstrated the importance of specific stereoisomers in improving pharmacological profiles. This research is crucial for the development of more effective central nervous system agents for enhancing memory processes and cognitive functions (Veinberg et al., 2015).
Environmental and Health Impact Studies
Studies on environmental epigenetics have explored how exposure to various environmental factors, including hypnotic drugs and pollutants, can induce changes in DNA hydroxymethylation patterns. Such changes can lead to genetic dysfunction and various pathologies, indicating the need for further research on environmental influences on epigenetic modifications (Efimova et al., 2020).
Eigenschaften
IUPAC Name |
methyl 1-methyl-5-sulfanylidenepyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-8-4-5(3-6(8)11)7(9)10-2/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOWOXIUSHZYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=S)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479671 |
Source


|
| Record name | SBB054022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-Methyl-5-thioxopyrrolidine-3-carboxylate | |
CAS RN |
174747-39-8 |
Source


|
| Record name | SBB054022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

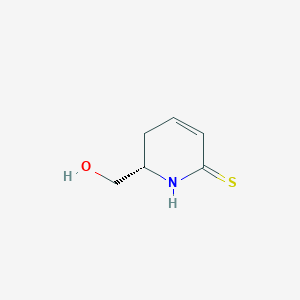
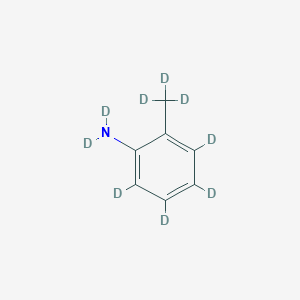
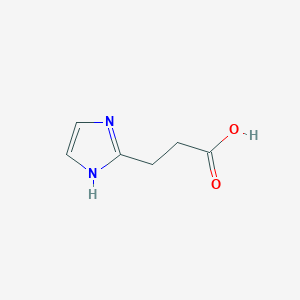
![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)
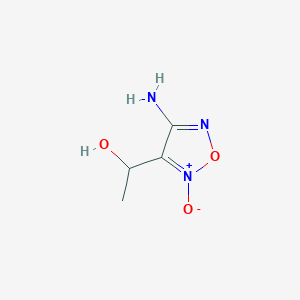
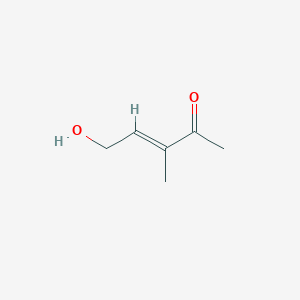
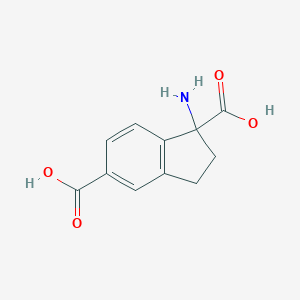
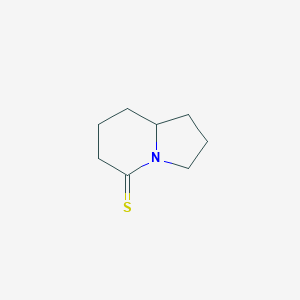
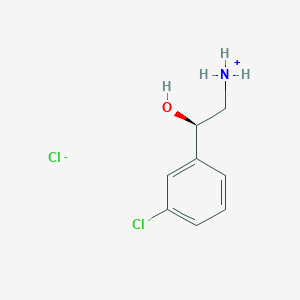
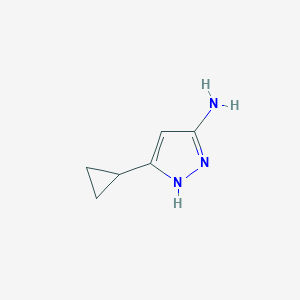
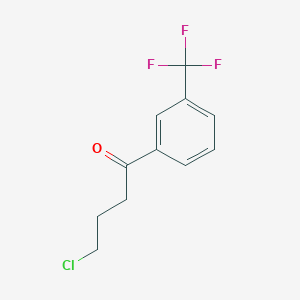

![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
